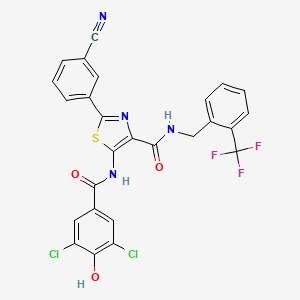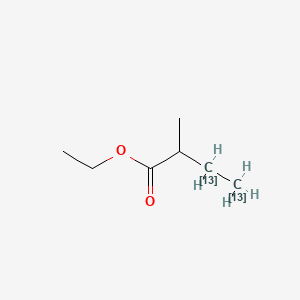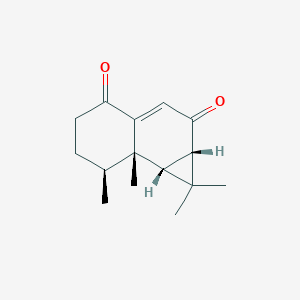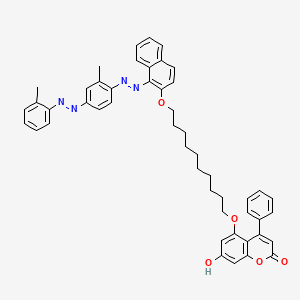
VcMMAE-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VcMMAE-d8, also known as MC-Val-Cit-PAB-MMAE-d8, is an isotope of VcMMAE. It is a drug-linker conjugate used in antibody-drug conjugates (ADCs) with potent antitumor activity. The compound consists of monomethyl auristatin E (MMAE), a tubulin inhibitor, linked via the lysosomally cleavable dipeptide valine-citrulline (vc). This structure allows for targeted delivery of the cytotoxic agent to cancer cells, minimizing damage to healthy cells .
Métodos De Preparación
The synthesis of VcMMAE-d8 involves several steps:
Linker Synthesis: The valine-citrulline linker is synthesized using standard peptide coupling reactions.
Drug Conjugation: Monomethyl auristatin E is conjugated to the valine-citrulline linker through a maleimide-thiol reaction.
Isotope Labeling: Deuterium atoms are introduced into the structure to create the deuterated version, this compound.
Industrial production methods involve large-scale peptide synthesis and conjugation techniques, ensuring high purity and yield of the final product .
Análisis De Reacciones Químicas
VcMMAE-d8 undergoes several types of chemical reactions:
Hydrolysis: The valine-citrulline linker is cleaved by lysosomal enzymes, releasing monomethyl auristatin E inside the target cells.
Reduction: The disulfide bonds in the antibody-drug conjugate can be reduced, leading to the release of the drug.
Substitution: The maleimide group can undergo substitution reactions with thiol-containing compounds.
Common reagents used in these reactions include reducing agents like dithiothreitol and enzymatic catalysts like cathepsin .
Aplicaciones Científicas De Investigación
VcMMAE-d8 is widely used in scientific research, particularly in the development of antibody-drug conjugates for cancer therapy. Its applications include:
Chemistry: Studying the stability and reactivity of drug-linker conjugates.
Biology: Investigating the cellular uptake and intracellular processing of antibody-drug conjugates.
Medicine: Developing targeted cancer therapies with reduced side effects.
Industry: Producing high-purity antibody-drug conjugates for clinical trials and therapeutic use
Mecanismo De Acción
VcMMAE-d8 exerts its effects through the following mechanism:
Targeting: The antibody component of the conjugate binds to specific antigens on the surface of cancer cells.
Internalization: The conjugate is internalized by the cancer cell through endocytosis.
Release: Inside the lysosome, the valine-citrulline linker is cleaved by cathepsin, releasing monomethyl auristatin E.
Action: Monomethyl auristatin E inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell
Comparación Con Compuestos Similares
VcMMAE-d8 is compared with other similar compounds such as:
VcMMAE: The non-deuterated version of this compound, which has similar antitumor activity but different pharmacokinetic properties.
H32-DM1: Another antibody-drug conjugate with a different linker and drug, showing varying efficacy and stability.
SGN-35: A clinically approved antibody-drug conjugate with a similar mechanism of action but different molecular targets
This compound is unique due to its deuterated structure, which can provide advantages in stability and metabolic profiling .
Propiedades
Fórmula molecular |
C68H105N11O15 |
|---|---|
Peso molecular |
1324.7 g/mol |
Nombre IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[(2S)-3-methyl-1-oxo-1-[[(2S)-2,3,4,4,4-pentadeuterio-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-1-oxo-3-(trideuteriomethyl)butan-2-yl]amino]butan-2-yl]carbamate |
InChI |
InChI=1S/C68H105N11O15/c1-15-43(8)59(51(92-13)38-55(83)78-37-23-27-50(78)61(93-14)44(9)62(85)71-45(10)60(84)47-24-18-16-19-25-47)76(11)66(89)57(41(4)5)75-65(88)58(42(6)7)77(12)68(91)94-39-46-29-31-48(32-30-46)72-63(86)49(26-22-35-70-67(69)90)73-64(87)56(40(2)3)74-52(80)28-20-17-21-36-79-53(81)33-34-54(79)82/h16,18-19,24-25,29-34,40-45,49-51,56-61,84H,15,17,20-23,26-28,35-39H2,1-14H3,(H,71,85)(H,72,86)(H,73,87)(H,74,80)(H,75,88)(H3,69,70,90)/t43-,44+,45+,49-,50-,51+,56-,57-,58-,59-,60+,61+/m0/s1/i4D3,5D3,41D,57D |
Clave InChI |
NLMBVBUNULOTNS-OOJKOBQJSA-N |
SMILES isomérico |
[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B12382627.png)







![2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;tetrahydrochloride](/img/structure/B12382678.png)





